molecular formula C25H22N2O3S2 B12020949 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B12020949
M. Wt: 462.6 g/mol
InChI Key: SORDHIFOGLRGQH-UHFFFAOYSA-N
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Description

4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a benzothieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine precursors.

    Introduction of the 4-Methylphenyl Group: This step involves Friedel-Crafts acylation to introduce the 4-methylphenyl group onto the benzothieno[2,3-d]pyrimidine core.

    Attachment of the Sulfanyl Group: This is typically done through a nucleophilic substitution reaction.

    Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its complex structure and functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid lies in its specific combination of functional groups and its benzothieno[2,3-d]pyrimidine core. This structure provides unique chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C25H22N2O3S2

Molecular Weight

462.6 g/mol

IUPAC Name

4-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C25H22N2O3S2/c1-15-6-12-18(13-7-15)27-23(28)21-19-4-2-3-5-20(19)32-22(21)26-25(27)31-14-16-8-10-17(11-9-16)24(29)30/h6-13H,2-5,14H2,1H3,(H,29,30)

InChI Key

SORDHIFOGLRGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5

Origin of Product

United States

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